molecular formula C19H29NO3 B2589223 2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396808-64-2

2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2589223
CAS No.: 1396808-64-2
M. Wt: 319.445
InChI Key: VJCDFEZWUVBEMO-UHFFFAOYSA-N
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Description

2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane is a complex organic compound featuring an adamantane moiety, which is known for its rigid, diamond-like structure

Preparation Methods

The synthesis of 2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps. One common synthetic route includes the reaction of adamantane-1-carboxylic acid with appropriate reagents to form the adamantane-1-carbonyl intermediate. This intermediate is then reacted with other chemical entities to form the final spiro compound. The reaction conditions often involve the use of solvents like methanol and catalysts such as sulfuric acid .

Chemical Reactions Analysis

2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Scientific Research Applications

2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include key biochemical processes that are essential for cellular function .

Comparison with Similar Compounds

Compared to other adamantane-based compounds, 2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane stands out due to its unique spiro structure. Similar compounds include:

Biological Activity

2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane core, known for its stability and ability to interact with biological membranes. The spirocyclic structure contributes to its unique pharmacological profile. The molecular formula is C₁₅H₁₉N₃O₂, with a molecular weight of approximately 273.33 g/mol.

Anticancer Properties

Studies have explored the anticancer potential of compounds with similar structural motifs. For instance, compounds containing spirocyclic structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The exact mechanisms often involve modulation of signaling pathways related to cell proliferation and survival.

Neuroprotective Effects

Compounds based on adamantane have been studied for neuroprotective effects in models of neurodegenerative diseases. They may exert their effects by enhancing dopaminergic signaling or by exhibiting antioxidant properties that protect neuronal cells from oxidative stress.

Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of adamantane derivatives found that certain modifications enhanced their activity against influenza A viruses. While this specific compound was not tested, the findings suggest that similar derivatives could yield beneficial results in antiviral applications.

Study 2: Cancer Cell Line Testing

In vitro studies on spirocyclic compounds demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7). These compounds were shown to induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa10Apoptosis via caspase activation
Compound BMCF-715Bcl-2 modulation

The biological activities of this compound can be attributed to several mechanisms:

  • Ion Channel Modulation : Similar to other adamantane derivatives, it may modulate ion channels involved in cellular signaling.
  • Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure could confer antioxidant properties, protecting cells from oxidative damage.

Properties

IUPAC Name

1-adamantyl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-17(2)22-11-18(12-23-17)9-20(10-18)16(21)19-6-13-3-14(7-19)5-15(4-13)8-19/h13-15H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCDFEZWUVBEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C34CC5CC(C3)CC(C5)C4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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